endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- is a chemical compound with the molecular formula C9H12O2 It is known for its unique structure, which includes a fused ring system that contributes to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the fused ring system characteristic of this compound. The reaction typically requires elevated temperatures and may be catalyzed by Lewis acids to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- often involves optimized reaction conditions to maximize efficiency and yield. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of a functional group with another, leading to a variety of substituted derivatives.
Scientific Research Applications
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for their pharmacological properties, including potential therapeutic applications.
Industry: It serves as an intermediate in the production of various chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological systems.
Comparison with Similar Compounds
Similar Compounds
4,7-Methanoisobenzofuran-1-ol, 1,3,3a,4,7,7a-hexahydro-: This compound is similar in structure but contains an additional hydroxyl group.
4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-: This compound has a similar fused ring system but includes two carbonyl groups.
Uniqueness
4,7-Methanoisobenzofuran, 1,3,3a,4,7,7a-hexahydro- is unique due to its specific ring structure and the absence of additional functional groups, which gives it distinct reactivity and applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
5263-63-8 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-oxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C9H12O/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,6-9H,3-5H2 |
InChI Key |
KTONMPPWCXZPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.